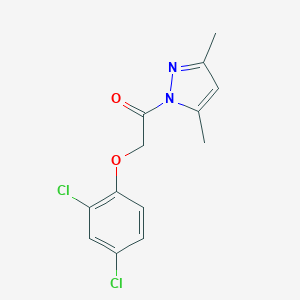

1-(2,4-二氯苯氧基乙酰)-3,5-二甲基吡唑

描述

The compound seems to be a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), which is a common systemic herbicide used in the control of broadleaf weeds . It’s highly water-soluble and even after a long period of disuse, considerable amounts of both 2,4-D and its main product of degradation, 2,4 dichlorophenol (2,4-DCP), might be found in nature .

Synthesis Analysis

While specific synthesis methods for “1-(2,4-Dichlorophenoxyacetyl)-3,5-dimethyl pyrazole” are not available, there are methods for synthesizing similar compounds. For instance, a series of new compounds incorporating 2,4-dichlorophenoxy nucleus have been synthesized . The reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride followed by treatment with phenacylbromides led to the formation of imidazo [2,1-b] [1,3,4]thiadiazoles .

科学研究应用

Antitumor Properties

The compound “1-(2,4-Dichlorophenoxyacetyl)-3,5-dimethyl pyrazole” has been synthesized and tested for its antitumor properties. The compound showed promising results against transplantable murine tumor cell lines .

Stomach Cancer Treatment

Thiosemicarbazide, a structural moiety in “1-(2,4-Dichlorophenoxyacetyl)-3,5-dimethyl pyrazole”, has shown potential in the treatment of stomach cancer. The compound has been found to intercalate with DNA, which could potentially disrupt the growth of cancer cells .

Herbicidal Activity

Compounds incorporating the 2,4-dichlorophenoxy nucleus, such as “1-(2,4-Dichlorophenoxyacetyl)-3,5-dimethyl pyrazole”, have been used as herbicides. These compounds can effectively control the growth of unwanted plants .

Soil Nitrification Inhibition

“3,5-Dimethylpyrazol” has been found to have a significant effect on soil nitrification inhibition. This can be beneficial in agriculture, where controlling the rate of nitrification can help manage the availability of nutrients for plants .

Preparation of Pyrazolato Ligated Complexes

“3,5-Dimethylpyrazol” is commonly used as a reagent for the preparation of pyrazolato ligated complexes. These complexes are widely studied in coordination chemistry .

Regulation of Liver Macroautophagy

The compound “3,5-Dimethylpyrazol” has been used as a stimulatory agent in the study of liver macroautophagy and protein degradation. This could potentially have implications in the treatment of liver diseases .

属性

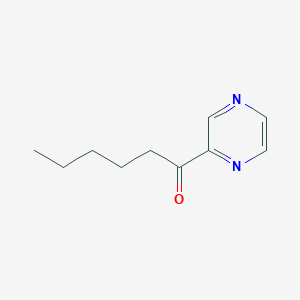

IUPAC Name |

2-(2,4-dichlorophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2O2/c1-8-5-9(2)17(16-8)13(18)7-19-12-4-3-10(14)6-11(12)15/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEUSFXLHJRECP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157531 | |

| Record name | Pyrazole, 1-(2,4-dichlorophenoxyacetyl)-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dichlorophenoxyacetyl)-3,5-dimethyl pyrazole | |

CAS RN |

13241-78-6 | |

| Record name | Pyrazole, 1-(2,4-dichlorophenoxyacetyl)-3,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013241786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole, 1-(2,4-dichlorophenoxyacetyl)-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 3,5-dimethylpyrazole?

A1: 3,5-Dimethylpyrazole has the molecular formula C5H8N2 and a molecular weight of 96.13 g/mol. []

Q2: Does 3,5-dimethylpyrazole exhibit any notable spectroscopic properties?

A2: Yes, 3,5-dimethylpyrazole and its derivatives are often characterized using spectroscopic techniques like IR, NMR (1H, 13C{1H}, 77Se{1H}), and mass spectrometry. [, , ]

Q3: What is the significance of 3,5-dimethylpyrazole in coordination chemistry?

A3: 3,5-Dimethylpyrazole is a versatile building block for various ligands, particularly scorpionate ligands, which are tridentate ligands capable of coordinating to metal centers. [, , , , , , , , , , , , , , , , , , , , ]

Q4: What types of metal complexes incorporating 3,5-dimethylpyrazole have been synthesized?

A4: A wide range of complexes incorporating 3,5-dimethylpyrazole-based ligands have been synthesized, encompassing various metals like lithium, titanium, zirconium, copper, nickel, zinc, manganese, rhenium, iridium, lutetium, and rare-earth metals. [, , , , , , , , , , , , , , , , , , , , , , , , ]

Q5: What are some applications of metal complexes containing 3,5-dimethylpyrazole moieties?

A5: These complexes have shown promise in various catalytic applications, such as:

- Ring-opening polymerization: Catalyzing the polymerization of cyclic esters like ε-caprolactone and L-lactide. [, , ]

- Hydroamination: Facilitating the addition of amines to alkenes. []

- Hydroalkoxylation/cyclization: Promoting the cyclization of alkynyl alcohols. []

- Ethylene oligomerization: Catalyzing the oligomerization of ethylene, primarily to 1-butene and 1-hexene. []

- Friedel-Crafts alkylation: Participating in tandem catalysis for ethylene oligomerization and subsequent alkylation of toluene. []

- Olefin polymerization: Catalyzing the polymerization of olefins, like styrene, after activation with methylaluminoxane. []

Q6: Are there specific examples of 3,5-dimethylpyrazole-based ligands influencing the reactivity or selectivity of metal complexes?

A6: Yes, several studies have highlighted the impact of these ligands. For example, the presence of an additional methyl group in 2,2-bis(3,5-dimethylpyrazol-1-yl)propionic acid compared to bis(3,5-dimethylpyrazol-1-yl)acetic acid significantly affects the stability and reactivity of their respective transition metal complexes. []

Q7: How do structural modifications of 3,5-dimethylpyrazole derivatives impact the properties of their metal complexes?

A7: The substituents on the 3,5-dimethylpyrazole ring and the nature of the linker connecting multiple pyrazole units significantly affect the coordination geometry, stability, reactivity, and catalytic properties of the resulting metal complexes. [, , , , , , , , ]

Q8: Are there instances where 3,5-dimethylpyrazole derivatives have been used to develop chiral catalysts?

A8: Yes, researchers have successfully employed chiral 3,5-dimethylpyrazole-based scorpionate ligands to synthesize enantiopure metal complexes, particularly for asymmetric epoxidation reactions and stereoselective ring-opening polymerization of lactides. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B87372.png)

![N-[(Trimethylsilyl)methyl]cyclohexanamine](/img/structure/B87379.png)

![2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B87387.png)